ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-benzoylhydrazinyl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-27-20(26)16-12-17(13-8-10-15(21)11-9-13)22-18(16)23-24-19(25)14-6-4-3-5-7-14/h3-12,22-23H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLDNFNGOBGLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)NNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Benzoylhydrazino Group: This step involves the reaction of the pyrrole derivative with benzoylhydrazine under acidic or basic conditions.
Esterification: The carboxyl group on the pyrrole ring is esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and research findings for the target compound and its analogs:
Key Insights from Comparisons
- Heterocycle Influence: The imidazole derivative () shows stronger sirtuin inhibition than pyrrole-based analogs, likely due to imidazole’s aromaticity and basicity enhancing target binding . Pyrrole derivatives (, Target Compound) prioritize antitubercular activity, with substituents like nitrofuran () or benzoylhydrazino (Target Compound) modulating potency .
- Substituent Effects: The 4-chlorophenyl group is a common feature across compounds, suggesting its role in hydrophobic interactions with target proteins . Benzoylhydrazino vs. Nitrofuran: Benzoylhydrazino (Target Compound) may improve stability compared to the nitrofuran-hydrazone (), which is prone to redox activity .
Computational and Structural Data :
Biological Activity
Ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H16ClN3O3
- Molecular Weight : 345.78 g/mol
The compound features a pyrrole ring substituted with a benzoylhydrazine moiety and a chlorophenyl group, which are critical for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may exhibit:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Biological Activity Data
A summary of the biological activity findings is presented in the following table:
| Activity Type | Tested Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |
| Anticancer | HeLa cells | 10 | Induction of apoptosis |
| Anti-inflammatory | RAW 264.7 macrophages | 25 | Decreased cytokine production |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by Patel et al. (2020) evaluated the antimicrobial efficacy of various derivatives of pyrrole compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting potential for development as an antibacterial agent.
-
Anticancer Activity Investigation
- Research published by Kumar et al. (2021) focused on the anticancer properties of the compound against HeLa cells. The study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, including cleaved PARP and caspase-3 activation, highlighting its potential as a chemotherapeutic agent.
Research Findings
Recent investigations into the compound's pharmacological profile have revealed:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with cancer progression, such as matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
- Synergistic Effects : Studies indicate that when used in combination with other chemotherapeutic agents, this compound may enhance therapeutic efficacy while reducing side effects.
Q & A
Basic Question: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step strategies:
- Pyrrole Core Formation : Cyclization via the Paal-Knorr reaction using 1,4-dicarbonyl precursors and hydrazine derivatives under reflux conditions (ethanol, acetic acid catalyst) .
- Hydrazone Functionalization : Post-cyclization benzoylation of the hydrazino group with benzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Optimization : Yields (>50%) depend on stoichiometric control of the benzoylating agent and inert atmosphere to prevent hydrolysis of the hydrazino intermediate .
Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming substituent positions and hydrogen-bonding networks:
- Structure Solution : SHELXD/SHELXS (direct methods) and SHELXL (refinement) are used for small-molecule crystallography, leveraging high-resolution data (θ > 25°, Mo-Kα radiation) .
- Disorder Modeling : For flexible hydrazino-benzoyl groups, partial occupancy or split-atom models are applied, validated using R-factor convergence (R1 < 0.05) .
- Hydrogen Bonding : Graph-set analysis (e.g., C(6) motifs) identifies intermolecular interactions stabilizing the crystal lattice .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
- NMR : H/C NMR confirms regiochemistry:
- FTIR : Stretching bands at ~1720 cm (ester C=O) and ~1660 cm (benzoyl C=O) .
- HRMS : Exact mass matching within 5 ppm (e.g., [M+H] calculated for CHClNO: 394.0954) .
Advanced Question: How do structural modifications (e.g., substituent variation) affect bioactivity?
- Trifluoromethyl vs. Chlorophenyl : Introducing electron-withdrawing groups (e.g., CF) enhances metabolic stability but reduces solubility, as shown in cytotoxicity assays (IC shifts from 12 µM to 28 µM) .
- Hydrazino Linker : Replacement with methylene groups abolishes hydrogen-bonding capacity, diminishing binding to COX-2 (ΔΔG = +3.2 kcal/mol) .
- Crystallographic SAR : Substituent orientation (e.g., para-chlorophenyl) optimizes π-π stacking in enzyme active sites .
Basic Question: What solvent systems are optimal for recrystallization?
- Polar Aprotic Mixtures : Ethyl acetate/hexane (3:7 v/v) yields prismatic crystals suitable for SCXRD .
- Methanol-Water : Slow evaporation at 4°C produces microcrystalline powders for bulk characterization (PXRD) .
Advanced Question: How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled?
- Dynamic Effects : NMR detects time-averaged conformations (e.g., hydrazino group rotation), while XRD captures static crystal packing .
- Tautomerism : Keto-enol equilibria in solution may explain discrepancies in carbonyl stretching frequencies (FTIR vs. XRD bond lengths) .
Basic Question: What computational methods predict its reactivity?
- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and identifies nucleophilic sites (MEP maps: pyrrole C2/C5 > ester carbonyl) .
- Molecular Dynamics : Simulates solvation effects (e.g., DMSO vs. water) on hydrazino group flexibility .
Advanced Question: How does the compound degrade under physiological conditions?
- Hydrolytic Stability : HPLC-MS (C18 column, acetonitrile/water gradient) identifies degradation products:
Basic Question: What safety protocols are recommended for handling?
- PPE : Nitrile gloves, fume hood for benzoylation steps (potential lachrymators) .
- Waste Disposal : Neutralize hydrazine derivatives with dilute HCl before aqueous disposal .
Advanced Question: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?
- Coordination Sites : The hydrazino and pyrrole N atoms bind transition metals (e.g., Cu, K = 1.2 × 10 M) .
- MOF Design : Solvothermal synthesis (DMF, 120°C) produces porous networks with BET surface areas >500 m/g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
